CID 22505754
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methionine sulfoximine phosphate is a derivative of methionine sulfoximine, an amino acid derivative known for its role as an irreversible inhibitor of glutamine synthetase. This compound has garnered significant interest due to its unique chemical properties and biological activities, particularly in the fields of medicinal and biological chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methionine sulfoximine phosphate can be synthesized through the oxidation of methionine residues. This process involves a one-step oxidation reaction to convert methionine into methionine sulfoximine, followed by phosphorylation . The oxidation is typically carried out using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure selectivity and yield .
Industrial Production Methods
Industrial production of CID 22505754 involves large-scale oxidation and phosphorylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methionine sulfoximine phosphate undergoes several types of chemical reactions, including:
Oxidation: The initial step in its synthesis involves the oxidation of methionine to methionine sulfoximine.
Phosphorylation: This compound is phosphorylated by glutamine synthetase, resulting in a transition state analog that inhibits the enzyme.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Phosphorylation Agents: Glutamine synthetase.
Cross-Coupling Reagents: Arylboronic acids, copper(II) catalysts.
Major Products
The major products formed from these reactions include CID 22505754 and its derivatives, which exhibit unique biological activities and chemical properties .
Scientific Research Applications
Methionine sulfoximine phosphate has a wide range of scientific research applications:
Mechanism of Action
Methionine sulfoximine phosphate exerts its effects by inhibiting glutamine synthetase. The compound is phosphorylated by the enzyme, resulting in a transition state analog that cannot diffuse from the active site, thereby inhibiting the enzyme’s activity . This inhibition leads to a decrease in glutamate production, which can prevent excitotoxicity in neurological conditions .
Comparison with Similar Compounds
Similar Compounds
Buthionine sulfoximine: An N-alkyl derivative of methionine sulfoximine with altered biological properties.
Glufosinate: Another sulfoximine derivative used as a herbicide.
Uniqueness
Its ability to act as a transition state analog and its use in bioorthogonal chemistry set it apart from other similar compounds .
Properties
Molecular Formula |
C5H15N2O7PS2 |
---|---|
Molecular Weight |
310.3 g/mol |
InChI |
InChI=1S/C5H11NO2S.HNOS.H3O4P/c1-9-3-2-4(6)5(7)8;1-3-2;1-5(2,3)4/h4H,2-3,6H2,1H3,(H,7,8);1H;(H3,1,2,3,4) |
InChI Key |
JKILYNDKYYBYSC-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)O)N.N=S=O.OP(=O)(O)O |
Synonyms |
methionine sulfoximine phosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.